Enhanced Lipophilicity (XLogP3 = 4.8) Drives Superior Organic Phase Solubility and Phase‑Transfer Efficacy
The target compound exhibits a computed XLogP3‑AA value of 4.8, which is substantially higher than the LogP of 0.14 measured for the widely used analogue 1,1,3,3‑tetramethylguanidine (TMG) [1][2]. This 4.7‑unit increase in lipophilicity translates directly into greater organic‑phase solubility and more efficient partitioning in biphasic catalytic systems, reducing the required catalyst loading and simplifying aqueous work‑up procedures [2].
| Evidence Dimension | Lipophilicity (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.8 |
| Comparator Or Baseline | 1,1,3,3‑Tetramethylguanidine (TMG): LogP = 0.14 |
| Quantified Difference | ΔLogP ≈ +4.7 (34‑fold higher predicted lipophilicity) |
| Conditions | Computed property; experimental LogP for TMG measured under standard conditions |
Why This Matters
Higher lipophilicity improves catalyst retention in the organic phase during biphasic alkylations or extractions, minimizing catalyst loss and enhancing process efficiency.
- [1] PubChem. Guanidine, N,N,N',N'-tetrabutyl- (Compound Summary). XLogP3‑AA = 4.8. https://pubchem.ncbi.nlm.nih.gov/compound/3025802 View Source
- [2] Molbase. Tetramethylguanidine – Chemical Properties. LogP = 0.1441. https://m.molbase.com/ View Source
